REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.[OH:18][C:19]1C2N=NNC=2C=CC=1.CNC(N=C=NCC)CCNC.C(NC(C)C)(C)C>ClCCl>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH2:8][C:19]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:18])=[CH:6][CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0.189 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
1,3-dimethylaminopropyl-3-ethylcarbodiimide
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CNC(CCNC)N=C=NCC
|
Name
|
|
Quantity
|
4.98 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
The organic phase is then washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on a column of silica
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and cyclohexane (55/45 by volume)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |